2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C29H28N4O2 and its molecular weight is 464.569. The purity is usually 95%.
BenchChem offers high-quality 2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Potential Therapeutic Uses
Synthesis and Pharmacological Potential : A significant aspect of research on this compound and its derivatives focuses on their synthesis and potential as pharmacological agents. For instance, Amr et al. (2007) explored the synthesis of various pyridines, pyrimidinones, and oxazinones, which included similar structures, as anti-inflammatory agents using citrazinic acid. The study highlighted the anti-inflammatory potential of these compounds, comparable to Prednisolone® (Amr, Sabry, & Abdulla, 2007).
Anti-inflammatory Activities : The anti-inflammatory properties of related compounds have been noted in multiple studies. For instance, Tozkoparan et al. (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives and found that some compounds exerted moderate anti-inflammatory activity (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Antimicrobial Applications : Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, indicating the potential use of similar compounds in combating bacterial and fungal infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Dual Inhibitory Potential for Cancer Therapeutics : Gangjee et al. (2008) synthesized compounds as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating the relevance of this class of compounds in cancer therapeutics (Gangjee, Qiu, Li, & Kisliuk, 2008).
Chemical Synthesis and Structural Studies
Synthesis Techniques and Structural Analysis : Research also focuses on the synthesis techniques and structural analysis of these compounds. Janardhan et al. (2014) discussed the synthetic route for creating thiazolo[3,2-a]pyrimidinone products, providing insights into the structural formation and yields of such compounds (Janardhan, Srinivas, Rajitha, & Péter, 2014).
Crystal Structures Analysis : Subasri et al. (2017) presented the crystal structures of related compounds, contributing to the understanding of their molecular conformations and potential interactions (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).
Additional Research Applications
Heterocyclic Compound Synthesis : Ihara et al. (2011) focused on the synthesis of heterocyclic compounds using amidines, which adds to the broader context of chemical research in this field (Ihara, Soma, Yano, Aikawa, & Yoshida, 2011).
Herbicidal Applications : The compound's potential in agriculture, specifically as a herbicidal ingredient, has also been explored. Yang, Ye, & Lu (2008) worked on synthesizing labeled versions of a similar compound, ZJ0273, for studying its metabolism and environmental behavior (Yang, Ye, & Lu, 2008).
Propiedades
IUPAC Name |
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O2/c1-21-12-14-23(15-13-21)28-31-26-19-32(18-22-8-4-2-5-9-22)17-16-25(26)29(35)33(28)20-27(34)30-24-10-6-3-7-11-24/h2-15H,16-20H2,1H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTFJVDWYXGOSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-phenylacetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.